molecular formula C14H16INO2 B1444611 2-(6-Iodohexyl)isoindole-1,3-dione CAS No. 23644-79-3

2-(6-Iodohexyl)isoindole-1,3-dione

Cat. No. B1444611
CAS RN: 23644-79-3
M. Wt: 357.19 g/mol
InChI Key: UIKUOLDBDOKVHN-UHFFFAOYSA-N
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Description

“2-(6-Iodohexyl)isoindole-1,3-dione” is a derivative of isoindole-1,3-dione, which is commonly known as phthalimides . Phthalimides represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .


Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives involves various methods. One such method involves the condensation of a phthalic anhydride with primary amines . Another method involves the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . A hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives has also been reported .


Chemical Reactions Analysis

The overall transformation involved in the synthesis of isoindole-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Pharmaceutical Synthesis

2-(6-Iodohexyl)isoindole-1,3-dione: is a derivative of N-isoindoline-1,3-diones, which are known for their potential in pharmaceutical synthesis. These compounds can be used to create a variety of therapeutic agents due to their structural versatility and reactivity . The iodine substituent in particular may be utilized for further functionalization through cross-coupling reactions, leading to the development of new drugs.

Herbicides

The chemical structure of 2-(6-Iodohexyl)isoindole-1,3-dione suggests its use in the synthesis of herbicides. The reactivity of the iodine atom allows for the creation of compounds that can disrupt the growth of unwanted plants without affecting the desired crops .

Colorants and Dyes

Isoindole-1,3-dione derivatives have been historically used in the production of colorants and dyes. The presence of the iodine atom in 2-(6-Iodohexyl)isoindole-1,3-dione could lead to the development of novel dyes with unique properties for industrial and artistic applications .

Polymer Additives

The iodine functionality in 2-(6-Iodohexyl)isoindole-1,3-dione makes it a candidate for creating polymer additives. These additives can improve the physical properties of polymers, such as their thermal stability, mechanical strength, and resistance to degradation .

Organic Synthesis

As a building block in organic synthesis, 2-(6-Iodohexyl)isoindole-1,3-dione can be used to construct complex organic molecules. Its iodine moiety is particularly useful in facilitating various organic transformations, including coupling reactions that are pivotal in synthesizing complex organic structures .

Photochromic Materials

The unique structure of 2-(6-Iodohexyl)isoindole-1,3-dione lends itself to the creation of photochromic materials. These materials change color upon exposure to light, which has applications in smart windows, sunglasses, and information storage .

Biological Activity Studies

Isoindole-1,3-dione derivatives exhibit a range of biological activities2-(6-Iodohexyl)isoindole-1,3-dione could be used in research to study its interaction with biological systems, potentially leading to the discovery of new biological pathways or drug targets .

Sustainable Synthesis Approaches

The incorporation of 2-(6-Iodohexyl)isoindole-1,3-dione in sustainable synthesis approaches is an area of growing interest. Researchers are exploring environmentally friendly methods to synthesize such compounds, reducing the ecological impact of chemical production .

properties

IUPAC Name

2-(6-iodohexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKUOLDBDOKVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Iodohexyl)isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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